![molecular formula C10H9NO4 B2977995 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid CAS No. 134997-91-4](/img/structure/B2977995.png)
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid
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Overview
Description
“2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid” is a chemical compound with the molecular formula C16H11NO5 . It has a molecular weight of 297.26 g/mol . The IUPAC name for this compound is 2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid .
Synthesis Analysis
The synthesis of potential COX-2 inhibitors, which are similar to the compound , has been reported . The process involves an internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones, followed by hydrolysis . This results in the formation of [2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) . The canonical SMILES representation is C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O .
Chemical Reactions Analysis
The compound has been identified as an inhibitor of protoporphyrinogen oxidase (protox) . This suggests that it may participate in reactions involving the inhibition of this enzyme.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.26 g/mol . It has a computed XLogP3-AA value of 1.7 , indicating its lipophilicity. The compound has 2 hydrogen bond donors . The melting point of a similar compound, 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid, is reported to be 177-181°C .
Scientific Research Applications
Potential COX-2 Inhibitors
The compound has been synthesized as a potential COX-2 inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.
Antimicrobial Activity
Molecular docking of these compounds is done with alpha amylase enzyme responsible for microbial attack . The result shows that these esters are excellent inhibitors of alpha amylase, suggesting potential antimicrobial activity.
Antifungal Activity
Compounds similar to 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid have shown broad biological activity, including antifungal properties .
Antibacterial Activity
The same set of compounds has also demonstrated antibacterial activity , which could make them useful in the treatment of various bacterial infections.
Anti-HIV Activity
These compounds have also been associated with anti-HIV activity , suggesting potential use in the treatment or prevention of HIV infection.
Anticancer Activity
The compounds have shown anticancer activity , indicating potential use in cancer treatment strategies.
Anticonvulsant Activity
They have also demonstrated anticonvulsant activity , which could make them useful in the treatment of conditions like epilepsy.
Anti-inflammatory Activity
Finally, these compounds have shown anti-inflammatory activity , which could make them useful in the treatment of various inflammatory conditions.
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBIJULJONCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid |
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